molecular formula C7H9BrINS B14909629 2-Bromo-4-(tert-butyl)-5-iodothiazole

2-Bromo-4-(tert-butyl)-5-iodothiazole

Cat. No.: B14909629
M. Wt: 346.03 g/mol
InChI Key: OEFSDXCYALIWRK-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-5-iodothiazole is a halogenated thiazole derivative characterized by a bromine atom at position 2, a bulky tert-butyl group at position 4, and an iodine atom at position 5. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as the core structure. The tert-butyl group introduces steric hindrance, while the halogens (Br and I) influence electronic properties and reactivity. Its molecular formula is estimated as C₇H₉BrINS with a molecular weight of approximately 346 g/mol (calculated based on substituent contributions) .

Properties

Molecular Formula

C7H9BrINS

Molecular Weight

346.03 g/mol

IUPAC Name

2-bromo-4-tert-butyl-5-iodo-1,3-thiazole

InChI

InChI=1S/C7H9BrINS/c1-7(2,3)4-5(9)11-6(8)10-4/h1-3H3

InChI Key

OEFSDXCYALIWRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the bromination and iodination of 4-(tert-butyl)thiazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-5-iodothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted thiazoles, while coupling reactions can produce biaryl thiazole derivatives.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-5-iodothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-iodothiazole involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the thiazole ring structure allows it to participate in multiple biochemical processes. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-4-(tert-butyl)-5-iodothiazole and related thiazole derivatives:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound Not provided C₇H₉BrINS ~346 Br (2), tert-butyl (4), I (5) High steric bulk; potential for coupling reactions
5-tert-butyl-2-bromo-4-methylthiazole 22274-97-1 C₈H₁₂BrNS 234.16 Br (2), methyl (4), t-Bu (5) Lower molecular weight; methyl enhances solubility
2-Amino-5-bromo-4-methylthiazole 3034-57-9 C₄H₅BrN₂S 193.07 NH₂ (2), Br (5), methyl (4) Amino group enables functionalization (e.g., azo dyes)
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole 1245782-59-5 C₁₀H₁₈BrNSSi 292.31 Br (5), Si-protected (2), methyl (4) Silicon protection enhances stability for synthesis
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 C₇H₈BrNO₂S 250.11 Br (2), methyl (4), COOEt (5) Carboxylate group facilitates derivatization

Key Comparative Insights

The iodine atom at position 5 enhances polarizability and may increase susceptibility to oxidative or coupling reactions compared to bromine or methyl groups in analogs like 2-amino-5-bromo-4-methylthiazole .

Functional Group Diversity: Amino-substituted derivatives (e.g., 2-amino-5-bromo-4-methylthiazole) are precursors for azo dyes and coordination complexes, as demonstrated in the synthesis of 4-(5′-bromo-2′-thiazolylazo) orcinol . Carboxylate esters (e.g., ethyl 2-bromo-4-methylthiazole-5-carboxylate) enable further functionalization, such as hydrolysis to carboxylic acids or amide formation .

Stability and Handling :

  • Silicon-protected thiazoles (e.g., 5-bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole) exhibit enhanced thermal stability, making them suitable for multi-step syntheses .
  • Brominated thiazoles with tert-butyl groups (e.g., 5-tert-butyl-2-bromo-4-methylthiazole) may pose handling risks similar to 2-bromo-4-(tert-butyl)-5-methoxyaniline, which is classified as a skin and respiratory irritant .

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